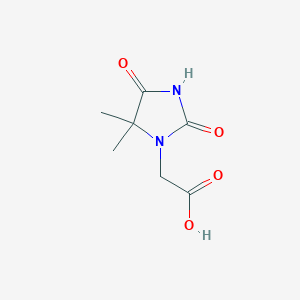![molecular formula C13H12O3S B1321582 3-(Benzo[b]thiophène-2-yl)-3-oxopropanoate d'éthyle CAS No. 55473-29-5](/img/structure/B1321582.png)
3-(Benzo[b]thiophène-2-yl)-3-oxopropanoate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(benzo[b]thiophen-2-yl)-3-oxopropanoate is a chemical compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and material science .
Applications De Recherche Scientifique
Ethyl 3-(benzo[b]thiophen-2-yl)-3-oxopropanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzothiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mécanisme D'action
Target of Action
Similar compounds such as benzothiophenes have been used in the treatment of a variety of diseases . For example, Raloxifene, a benzothiophene derivative, is used for the treatment of breast cancer .
Mode of Action
It is synthesized and tested for sonogashira coupling reaction with different iodoaryl compounds . This suggests that it might interact with its targets through a similar mechanism.
Biochemical Pathways
Benzothiophene derivatives have been reported to have antibacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant activities . This suggests that the compound may affect multiple biochemical pathways related to these biological activities.
Result of Action
Benzothiophene derivatives have been reported to exhibit various biological activities, suggesting that this compound may have similar effects .
Action Environment
The synthesis of similar compounds has been reported to be carried out under mild reaction conditions , suggesting that the compound’s action may be influenced by environmental factors such as temperature and pH.
Analyse Biochimique
Biochemical Properties
Ethyl 3-(benzo[b]thiophen-2-yl)-3-oxopropanoate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can modulate signaling pathways involved in cell growth and differentiation . Additionally, Ethyl 3-(benzo[b]thiophen-2-yl)-3-oxopropanoate exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Cellular Effects
Ethyl 3-(benzo[b]thiophen-2-yl)-3-oxopropanoate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating pro-apoptotic genes and inhibiting anti-apoptotic genes . Moreover, Ethyl 3-(benzo[b]thiophen-2-yl)-3-oxopropanoate can alter cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of Ethyl 3-(benzo[b]thiophen-2-yl)-3-oxopropanoate involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing the phosphorylation of target proteins . Additionally, Ethyl 3-(benzo[b]thiophen-2-yl)-3-oxopropanoate can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-(benzo[b]thiophen-2-yl)-3-oxopropanoate can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Ethyl 3-(benzo[b]thiophen-2-yl)-3-oxopropanoate remains stable under specific conditions, but it can degrade over time, leading to a reduction in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of Ethyl 3-(benzo[b]thiophen-2-yl)-3-oxopropanoate vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(benzo[b]thiophen-2-yl)-3-oxopropanoate typically involves the condensation of benzo[b]thiophene-2-carboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(benzo[b]thiophen-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzothiophene derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-(thiophen-2-yl)-3-oxopropanoate
- Ethyl 3-(benzo[b]furan-2-yl)-3-oxopropanoate
- Ethyl 3-(benzo[b]pyrrole-2-yl)-3-oxopropanoate
Uniqueness
Ethyl 3-(benzo[b]thiophen-2-yl)-3-oxopropanoate is unique due to the presence of the benzothiophene ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound in various research fields .
Propriétés
IUPAC Name |
ethyl 3-(1-benzothiophen-2-yl)-3-oxopropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c1-2-16-13(15)8-10(14)12-7-9-5-3-4-6-11(9)17-12/h3-7H,2,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBGJAYSPIUVCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC2=CC=CC=C2S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611440 |
Source


|
| Record name | Ethyl 3-(1-benzothiophen-2-yl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55473-29-5 |
Source


|
| Record name | Ethyl 3-(1-benzothiophen-2-yl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


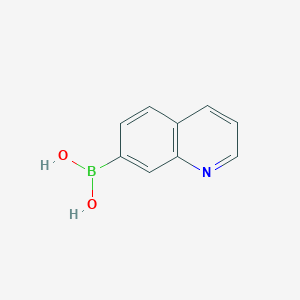
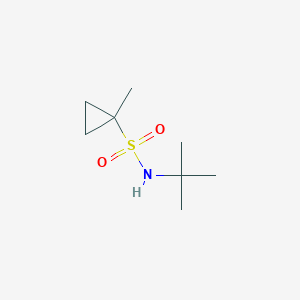
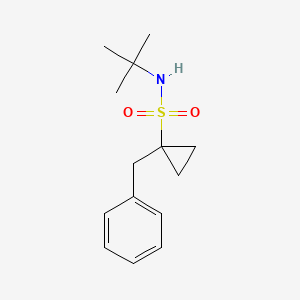
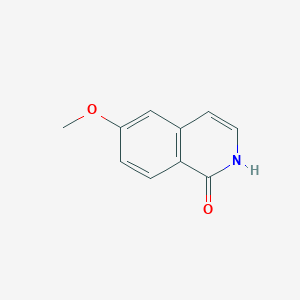
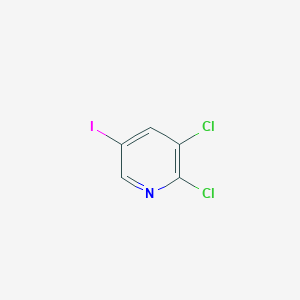
![tert-Butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1321509.png)
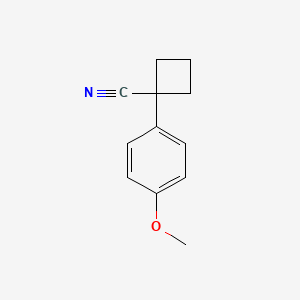
![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride](/img/structure/B1321515.png)
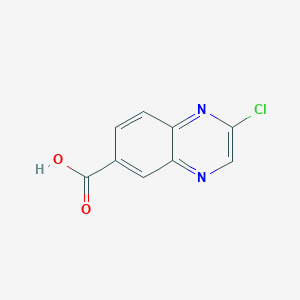
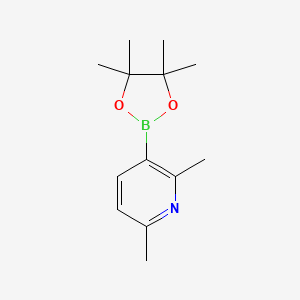
![(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1321531.png)
